![molecular formula C63H98O29 B7971815 7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy]-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.](/img/structure/B7971815.png)
7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy]-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobatoside-H, also known as Tubeimoside I, is a natural compound extracted from the Chinese herbal medicine Bolbostemma paniculatum (MAXIM.) FRANQUET, belonging to the Cucurbitaceae family . This compound has garnered significant attention due to its potent anti-tumor properties and its ability to induce apoptosis in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lobatoside-H is typically extracted from the tuber of Bolbostemma paniculatum. The extraction process involves the use of solvents such as methanol or ethanol to isolate the active compound . The compound can also be synthesized through a series of chemical reactions starting from oleanolic acid, D-glucose, D-galactose, L-arabinose, and L-rhamnose . The synthesis involves a total of 73 steps, with the longest linear sequence being 31 steps .
Industrial Production Methods
Industrial production of Lobatoside-H primarily relies on the extraction from natural sources due to the complexity of its synthetic route. The extraction process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Lobatoside-H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Lobatoside-H include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of Lobatoside-H, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Lobatoside-H has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of triterpene glycosides.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored for its potential as an anti-tumor agent in the treatment of various cancers.
Industry: Utilized in the development of anti-cancer drugs and other therapeutic agents.
Mechanism of Action
Lobatoside-H exerts its effects primarily through the induction of apoptosis in cancer cells. The compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase 3 and 9 . This cascade of events results in cell shrinkage, nuclear condensation, and fragmentation, ultimately leading to cell death . Additionally, Lobatoside-H induces cell cycle arrest at the G2/M phase by modulating the expression of key regulatory proteins .
Comparison with Similar Compounds
Properties
IUPAC Name |
7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPFEAJYKIXPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7971744.png)
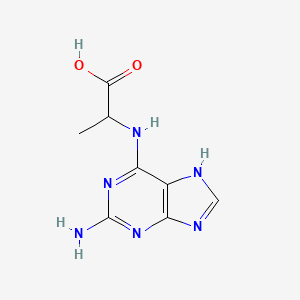
![N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE](/img/structure/B7971752.png)
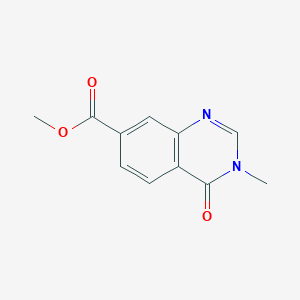
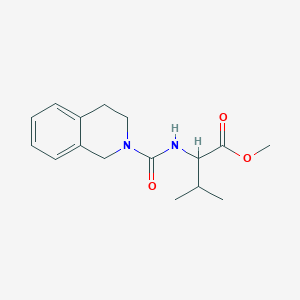
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B7971782.png)
![6-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}hexanoic acid](/img/structure/B7971790.png)
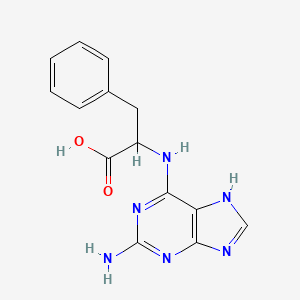
![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide](/img/structure/B7971793.png)
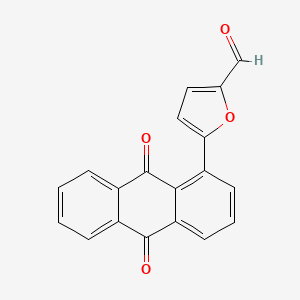
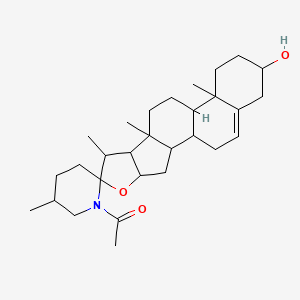
![4-(2-{1,10-dihydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-4-oxobutanoic acid](/img/structure/B7971850.png)
![7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B7971857.png)
